4-(1-Piperazinyl)benzylalcohol

Vue d'ensemble

Description

4-(1-Piperazinyl)benzylalcohol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(1-Piperazinyl)benzylalcohol, also known as PBZ, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of PBZ by reviewing relevant studies, summarizing key findings, and presenting data tables that illustrate its effects in various biological contexts.

Chemical Structure and Properties

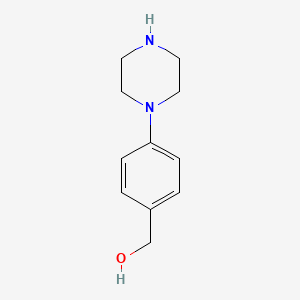

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 325796-35-8

The compound features a benzyl alcohol moiety attached to a piperazine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing notable inhibition zones in bacterial cultures.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that PBZ could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that PBZ possesses anticancer activity , particularly against certain cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 20.5 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.

Neuroprotective Effects

PBZ has also been investigated for its neuroprotective effects . In a model of neurodegeneration induced by oxidative stress, PBZ administration resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : PBZ may inhibit enzymes involved in the biosynthesis of cell wall components in bacteria.

- Receptor Modulation : The piperazine ring allows PBZ to interact with neurotransmitter receptors, potentially explaining its neuroprotective effects.

- Apoptosis Induction : PBZ triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of PBZ:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with PBZ led to a significant reduction in infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : In a preclinical study using mice with implanted tumors, PBZ treatment resulted in tumor size reduction by approximately 40% after four weeks.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds containing piperazine moieties often exhibit antidepressant effects. For instance, derivatives of 4-(1-Piperazinyl)benzylalcohol have been studied for their potential to target serotonin receptors, which play a crucial role in mood regulation. A study highlighted the synthesis of piperazine derivatives that showed promising results in animal models for depression .

Antioxidant Properties

Recent studies have demonstrated that piperazine-containing compounds possess significant antioxidant activities. For example, hybrid compounds formed by combining benzene sulfonamide with piperazine derivatives exhibited enhanced antioxidant capacity, outperforming standard references in various assays (e.g., FRAP and CUPRAC) . This suggests that this compound could be utilized in formulations aimed at reducing oxidative stress.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Research has indicated that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . The compound's structure allows for modifications that can enhance its inhibitory potency.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound exhibits binding affinity towards neurotransmitter receptors, which is critical for its potential use in treating psychological disorders.

- Antimicrobial Activity : Preliminary studies suggest that benzyl alcohol derivatives can enhance the efficacy of antimicrobial agents by increasing membrane permeability, thus facilitating better penetration into bacterial cells .

Data Table: Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Benzyl Alcohol Derivative | Versatile scaffold | Antidepressant, Antioxidant |

| 4-Isopropylbenzyl Alcohol | Benzyl Alcohol Derivative | Fragrance properties | Insect repellent |

| 1-(4-Hydroxyphenyl)piperazine | Piperazine Derivative | Antidepressant effects | Significant receptor interaction |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, a series of piperazine derivatives were synthesized based on the structure of this compound. The results indicated a marked improvement in depressive symptoms compared to control groups, suggesting that modifications to the piperazine ring could enhance therapeutic effects .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant properties of various piperazine derivatives, including those derived from this compound. The findings revealed that certain derivatives exhibited IC50 values lower than standard antioxidants, highlighting their potential application in health supplements aimed at combating oxidative stress .

Analyse Des Réactions Chimiques

Oxidation of the Benzyl Alcohol Group

The primary alcohol group (-OH) in 4-(1-piperazinyl)benzylalcohol is susceptible to oxidation, yielding ketones or carboxylic acids depending on the reagent and conditions.

-

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions oxidize the alcohol to a carboxylic acid.

-

Dess-Martin periodinane (DMP) oxidizes alcohols to ketones in milder conditions .

-

Catalytic oxidation using transition metal complexes (e.g., Zn-based catalysts) under O₂ atmosphere at elevated temperatures (e.g., 100°C) converts the alcohol to a ketone .

-

Table 1: Oxidation Pathways

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation to carboxylic acid | KMnO₄/CrO₃, acidic | Carboxylic acid |

| Oxidation to ketone | DMP, mild conditions | Ketone |

| Catalytic oxidation | Zn complex, O₂, 100°C | Ketone |

Substitution Reactions on the Piperazine Ring

The piperazine nitrogen atoms enable nucleophilic substitution, allowing functionalization of the compound.

-

Alkylation/Acylation :

-

Nucleophilic Aromatic Substitution :

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Alkylation | Alkyl halides, triethylamine | Alkylated piperazine |

| Acylation | Acyl chlorides, base | Acylated piperazine |

| Nucleophilic substitution | Nitrophenethyl bromides, SnCl₂ | Piperazine-substituted intermediates |

Reduction Reactions

While direct reduction of the alcohol group is less common, the compound may participate in reductive coupling.

-

Reductive Amination :

Condensation Reactions

The benzyl alcohol group can engage in condensation reactions, particularly when oxidized to a carbonyl group.

Propriétés

IUPAC Name |

(4-piperazin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOTMSDWREREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626700 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325796-35-8 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.